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The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting

their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.

Reported Ki . Clinical Status /
Compound Name Selectivity Notes
Value Notes
VU661013 [1] 97 £ 30 pM Does not significantly inhibit BCL-xL ~ Preclinical
or BCL-2.
AZD5991 [1] 0.13 nM ~25-fold lower affinity for mouse vs. Clinical trials
human Mcl-1. (NCT03218683) [2]
MIK665 (S64315) 1.2 nM Inhibitor of Mcl-1 with potential pro- Clinical trials
[1] apoptotic activities. (NCT04629443) [2]
BRD-810 [3] Kd = 0.0006 Highly selective over BCL-XL and Preclinical, intended
nM (0.6 pM)* BCL-2. No appreciable off-target for clinical trials [3]
binding in a broad panel.
A-1210477 [1] 0.454 nM >100-fold selectivity over other Bcl-2  Preclinical

family members.
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Reported Ki . Clinical Status /
Compound Name Selectivity Notes
Value Notes
S63845 [1] Kd =0.19 nM*  No discernible binding to BCL-2 or Preclinical
BCL-XL.
UMI-77 [1] 490 nM Shows selectivity over other Bcl-2 Preclinical

family members.

Marinopyrrole A IC50 =10.1 Selective Mcl-1 antagonist; targets Preclinical
(Maritoclax) [1] Y/ Mcl-1 for degradation.
Sabutoclax [1] IC50 =0.20 Pan-Bcl-2 inhibitor (also inhibits Bcl-  Preclinical
UM xL, Bcl-2, Bfl-1).
TW-37 [1] Ki =0.26 uM Pan-inhibitor of Bcl-2, Bcl-xL and Preclinical
Mcl-1.

*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both
are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-

maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.

Experimental Protocols for Determining Binding
Affinity
The Ki and Kd values in the table are typically determined using well-established biochemical and

biophysical techniques. Here are the core methodologies as cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET)

This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values,

which can be used to calculate Ki [3] [4].
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e Purpose: To measure the disruption of a protein-peptide interaction by a small-molecule inhibitor.
¢ Protocol Summary:

o Reagents: Recombinant MCL-1 protein is incubated with a fluorescently-labeled peptide
derived from a native binding partner (e.g., the BH3 domain of Noxa or Bid) [5] [4].

o Assay Principle: The assay uses a donor fluorophore (e.g., Europium cryptate) attached to the
protein and an acceptor fluorophore (e.g., XL665) attached to the peptide. When the peptide is
bound to the protein, FRET occurs upon excitation of the donor. If a small molecule displaces
the peptide, the FRET signal decreases [3].

o Execution: The test compound is serially diluted and added to the protein-peptide mixture. The
FRET signal is measured after incubation.

o Data Analysis: The concentration-dependent decrease in FRET signal is plotted to calculate
the IC50. The Ki can then be derived using established equations like the Cheng-Prusoff
equation [4].

Fluorescence Polarization (FP) Anisotropy

This method is another standard for characterizing binding affinity and was used in the discovery of early

MCL1 inhibitors [6].

e Purpose: Similar to TR-FRET, it measures the displacement of a fluorescent probe from the target
protein.
e Protocol Summary:
o Reagents: A FITC-labeled BH3 peptide is bound to recombinant MCL-1 protein [6].
o Assay Principle: When the small, fluorescent peptide is bound to the large protein, its rotation
is slow, resulting in high fluorescence polarization. When displaced by a competitive inhibitor,
the peptide rotates faster, leading to a decrease in polarization [6].
o Execution: The test compound is titrated into a solution containing the MCL-1-probe complex.
The change in polarization is measured.
o Data Analysis: The data is fit to a competitive binding model to determine the Ki value [6].

X-ray Crystallography
While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding
structure-based drug design [3] [6].

e Purpose: To obtain a high-resolution three-dimensional structure of the MCL-1-inhibitor complex.
¢ Protocol Summary:
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o Protein Preparation: A purified, recombinant MCL-1 protein (often a truncated construct
containing the BH3-binding groove) is used [3] [4].

o Crystallization: The protein is co-crystallized with the inhibitor using vapor diffusion methods.
The reservoir solution typically contains a precipitant like PEG [4].

o Data Collection and Modeling: X-ray diffraction data is collected at a synchrotron source. The
structure is solved by molecular replacement and refined, providing an atomic-level view of the
inhibitor bound within the BH3-binding groove of MCL-1 [3] [4]. This confirms that the inhibitor is
engaging the intended target site.

MCL1's Role in Apoptosis and Inhibitor Mechanism

To understand the functional context of the Ki values, the following diagram illustrates the role of MCL1 in

regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.
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In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1,

releasing these proteins to initiate cell death. [7] [8] [9]

Key Interpretive Notes for Researchers

¢ Kivs. Kd vs. IC50: While all measure affinity, they are determined differently. Ki and Kd are direct
binding constants, whereas IC50 is a functional measurement under specific assay conditions.
Caution is advised when directly comparing these values [1] [3].

e Selectivity is Crucial: High affinity for MCL1 is only valuable with selectivity over BCL-XL and BCL-2,
as inhibiting the latter can cause on-target thrombocytopenia [6] [4]. The most advanced compounds
show excellent selectivity profiles.

¢ The Cardiotoxicity Challenge: MCL1 is essential for cardiomyocyte survival. Clinical trials for
several MCL1 inhibitors have reported troponin increases, indicating potential cardiotoxicity [3] [4].
This is a major focus of current research, with strategies like optimizing pharmacokinetics (e.g., short
half-life of BRD-810) being explored to improve the therapeutic window [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mcl-1 Selective Inhibitors | Antagonists [selleckchem.com]

2. Mechanisms of MCL-1 protein stability induced by MCL-1 ... [pmc.ncbi.nlm.nih.gov]
3. BRD-810 is a highly selective MCL1 inhibitor with ... [nature.com]

4. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor ... [nature.com]

5. Discovery of Mcl-1 inhibitors from integrated high ... [nature.com]

6. Discovery of potent myeloid cell leukemia 1 (Mcl 1) ... [pmc.ncbi.nim.nih.gov]

7. Targeting MCL-1 protein to treat cancer - PMC - NIH [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s518405?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436212/
https://www.nature.com/articles/s42003-021-02564-6
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-021-01079-1
https://www.selleckchem.com/subunits/Mcl-1_Bcl-2_selpan.html
https://www.nature.com/articles/s43018-024-00814-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646517/
https://www.nature.com/articles/s43856-023-00380-z
https://www.nature.com/articles/s43018-024-00814-0
https://www.nature.com/articles/s43856-023-00380-z
https://www.nature.com/articles/s43018-024-00814-0
https://www.smolecule.com/products/s518405?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/subunits/Mcl-1_Bcl-2_selpan.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9852224/
https://www.nature.com/articles/s43018-024-00814-0
https://www.nature.com/articles/s43856-023-00380-z
https://www.nature.com/articles/s41598-018-27899-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436212/
https://www.smolecule.com/products/s518405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

8. The multiple mechanisms of MCL1 in the regulation of cell ... [nature.com]

9. Targeting MCL-1 in cancer: current status and perspectives [jhoonline.biomedcentral.com]

To cite this document: Smolecule. [MCL1 protein binding affinity Ki value]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b518405#mcl1-protein-binding-affinity-ki-

value]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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